![molecular formula C18H26O7 B2990048 Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid CAS No. 1093406-50-8](/img/structure/B2990048.png)
Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid
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Description
Dispiro[cyclohexane-1,4’-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11’,1’‘-cyclohexane]-8’-carboxylic acid is a complex compound with a unique structure . It is known by several registry numbers such as ZINC000002101942, ZINC000004538803, ZINC000011847373, ZINC000101158200, ZINC000230036282, ZINC000230036288, ZINC000230036296 . Its complex structure allows for diverse experimental investigations, making it an invaluable tool for studying various chemical processes and reactions.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex spiro compounds, including those with multiple cyclohexane rings, has been a subject of research for decades. One study details the dialkylation of cyclohexanone and spiro[5,5]undecanones to create several di-, tri-, and tetraspiro ketones, which include new polyspiro ring systems. These compounds were further reduced to yield new polyspiro hydrocarbons and alcohols, contributing to the understanding of spiro compound synthesis and structure (H. Jongh & H. Wynberg, 1964). Additionally, the study on the synthesis of Polyspirocyclobutanes reveals the creation of new fluorinated polyspirocyclobutane, showcasing the versatility in spiro compound synthesis (C. M. Sharts & D. Steele, 1970).
Applications in Organic Synthesis
Spiro compounds are crucial intermediates in organic synthesis. The creation of 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, a useful intermediate for dispiro-α-methylene-γ-butyrolactones, demonstrates their importance in synthesizing more complex organic molecules. This particular synthesis involved cycloaddition and subsequent reduction and oxidation steps, highlighting the intricate methods used to manipulate spiro compounds for desired outcomes (K. Kakiuchi et al., 1980).
Advanced Materials Development
Spiro compounds also play a role in the development of advanced materials. For example, the study on Manganese(III)-Based Oxidative Cyclization of N-Aryl-2-oxocycloalkane-1-carboxamides to synthesize spiroindolinones showcases the application of spiro compounds in creating high-yield, potentially useful materials for various industries (Shin-taro Katayama & H. Nishino, 2019).
Exploration of Reaction Mechanisms
The thermal cycloaddition of dispiro[2.2.2.2]deca-4,9-diene to isolated carbon-carbon multiple bonds offers insights into reaction mechanisms involving spiro compounds. This study illustrates how dispiro compounds can undergo cycloadditions, yielding different products based on the substitution patterns of the reactants and providing evidence for biradical intermediates (T. Shibata et al., 1980).
properties
InChI |
InChI=1S/C18H26O7/c19-15(20)13-11-12(23-17(22-11)7-3-1-4-8-17)14-16(21-13)25-18(24-14)9-5-2-6-10-18/h11-14,16H,1-10H2,(H,19,20) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDUEFGXKKXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid |
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